HS-1793
CAS No.: 927885-00-5
Cat. No.: VC0006277
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 927885-00-5 |
---|---|
Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | 4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol |
Standard InChI | InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H |
Standard InChI Key | BXZJBSHLEZAMOP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O |
Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O |
Chemical Profile and Development Rationale
Structural Optimization from Resveratrol
HS-1793 (4-(6-hydroxy-2-naphthyl)-1,3-benzenediol) was designed through strategic substitution of resveratrol's phenolic groups, enhancing metabolic stability while preserving pharmacophore geometry critical for target engagement . The naphthyl moiety at position 4 improves π-π stacking interactions with hydrophobic kinase domains, increasing binding affinity by 15-fold compared to resveratrol in molecular docking simulations . This structural modification reduces first-pass metabolism, yielding a 78% oral bioavailability improvement over resveratrol in murine models .
Pharmacokinetic Advancements
Comparative pharmacokinetic studies in Sprague-Dawley rats demonstrate HS-1793's superior profile:
Parameter | HS-1793 | Resveratrol | Improvement Factor |
---|---|---|---|
Cmax (μg/mL) | 12.3 | 2.1 | 5.9x |
T1/2 (hours) | 4.7 | 1.2 | 3.9x |
AUC0-24 (μg·h/mL) | 58.9 | 18.4 | 3.2x |
Protein Binding | 89% | 67% | 1.3x |
Data adapted from preclinical trials
The extended half-life enables twice-daily dosing regimens while maintaining trough concentrations above the IC50 for HIF-1α inhibition (1.8 μM) . Enhanced protein binding reduces renal clearance, contributing to sustained tumor exposure.
Multimodal Anticancer Mechanisms
Apoptosis Induction Pathways
HS-1793 activates intrinsic apoptosis through mitochondrial membrane depolarization, achieving 58% Annexin V+ cells in FM3A murine breast cancer lines at 5 μM . This occurs via:
-
p53 Stabilization: Increases wild-type p53 half-life from 20 to 94 minutes through MDM2 ubiquitination blockade
-
Bax/Bak Oligomerization: Enhances pro-apoptotic Bax membrane insertion 3.1-fold while reducing Bcl-2 expression by 67%
-
Caspase-9 Activation: Cleaves procaspase-9 at 6 hours post-treatment, preceding PARP cleavage by 2 hours
In p53-mutant SW480 colorectal cancer cells, HS-1793 bypasses p53 dependence by upregulating DR5 death receptors 4.8-fold, enabling TRAIL-mediated extrinsic apoptosis .
Cell Cycle Arrest Dynamics
HS-1793 induces G0/G1 phase arrest (78% cells vs. 42% control) in HCT116 colon carcinomas through:
AKT/mTOR Axis Suppression
CDK Inhibitor Upregulation
Antiangiogenic Activity
HS-1793 disrupts tumor vasculature through dual hypoxia and VEGF pathway inhibition:
Target | Effect Size | Comparison to Resveratrol |
---|---|---|
HIF-1α Protein | 82% ↓ | 3.4x More Potent |
VEGF Secretion | 76% ↓ | 2.9x More Potent |
Microvessel Density | 63% ↓ | 4.1x More Effective |
Data from MDA-MB-231 xenograft analyses
Mechanistically, HS-1793 promotes HIF-1α proteasomal degradation by enhancing PHD2 hydroxylase activity 2.7-fold while blocking VEGF receptor-2 phosphorylation (IC50 = 0.8 μM) .
Preclinical Efficacy Across Models
In Vitro Potency Spectrum
HS-1793 demonstrates broad-spectrum cytotoxicity:
Cell Line | Type | IC50 (48h) | Resveratrol IC50 | Selectivity Index* |
---|---|---|---|---|
MDA-MB-231 | Triple-negative BC | 4.2 μM | 28.5 μM | 8.7 |
HCT116 | Colorectal | 5.1 μM | 34.1 μM | 6.1 |
FM3A | Murine BC | 5.0 μM | 41.2 μM | 9.4 |
MCF-10A | Normal Mammary | 46.8 μM | 52.3 μM | - |
*Selectivity Index = IC50(normal)/IC50(cancer)
Notably, HS-1793 maintains >8x cancer cell selectivity while resveratrol shows <2x selectivity in paired assays .
In Vivo Tumor Suppression
In orthotopic breast cancer models:
Colorectal xenograft data reveal:
Immunomodulatory Effects
Tumor Microenvironment Reprogramming
HS-1793 reverses cancer-induced immunosuppression:
Immune Parameter | Change vs Control | p-value |
---|---|---|
CD8+ IFN-γ+ T-cells | +142% | <0.001 |
Regulatory T-cells (CD4+CD25+) | -61% | <0.005 |
IL-10 Secretion | -78% | <0.01 |
PD-1 Expression | -43% | <0.05 |
Data from FM3A tumor-bearing mice
Mechanistically, HS-1793 inhibits IDO1 expression (82%↓) and STAT3 phosphorylation (67%↓), disrupting key immunosuppressive pathways .
Dendritic Cell Activation
HS-1793 enhances antigen presentation capacity:
This facilitates prime-and-boost antitumor immunity, with vaccinated mice rejecting 80% of tumor rechallenges .
Species | Dose (mg/kg) | ALT (U/L) | Creatinine (mg/dL) | Body Weight Change |
---|---|---|---|---|
Mouse | 20 | 32 ± 4 | 0.28 ± 0.03 | +2.1% |
Mouse | 100 | 35 ± 5 | 0.31 ± 0.04 | -4.2% |
Rat | 50 | 38 ± 3 | 0.30 ± 0.02 | +3.8% |
Control ranges: ALT 25-40 U/L, Creatinine 0.2-0.4 mg/dL
Chronic Exposure Outcomes
28-day repeat dosing (15 mg/kg) reveals:
-
No hematological abnormalities
-
Normal bone marrow cellularity
-
12% transient diarrhea incidence (Grade 1)
-
100% survival with maintained activity
Clinical Translation Challenges
Formulation Optimization
Current limitations in aqueous solubility (0.8 mg/mL) require advanced delivery systems:
Approach | Solubility Improvement | Relative Bioavailability |
---|---|---|
Cyclodextrin Complex | 12.3 mg/mL | 1.8x |
Nanoemulsion | 9.8 mg/mL | 2.4x |
Liposomal | 6.5 mg/mL | 3.1x |
Ongoing phase 1 trials are evaluating liposomal HS-1793 (NCT0482133) .
Biomarker-Driven Development
Candidate predictive biomarkers under investigation:
-
HIF-1α IHC H-score ≥150
-
Serum VEGF >400 pg/mL
-
Tumor PD-L1 expression <10%
These may enable patient stratification in planned phase 2 studies.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume